molecular formula C3H5Cl3O B12716682 1,1,1-Trichloro-2-propanol, (R)- CAS No. 1467769-07-8

1,1,1-Trichloro-2-propanol, (R)-

Cat. No.: B12716682
CAS No.: 1467769-07-8
M. Wt: 163.43 g/mol
InChI Key: HCMBPASAOZIEDZ-UWTATZPHSA-N
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Description

1,1,1-Trichloro-2-propanol, ®- is a chiral organochlorine compound with the molecular formula C3H5Cl3O It is a derivative of propanol where three hydrogen atoms are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-propanol can be synthesized through the reaction of propylene oxide with chlorine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Another method involves the chlorination of 2-propanol using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of 1,1,1-Trichloro-2-propanol often involves the continuous chlorination process, where 2-propanol is continuously fed into a reactor containing chlorine gas and a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,1,1-trichloroacetone.

    Reduction: Reduction reactions can convert it to 1,1-dichloro-2-propanol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are used in substitution reactions.

Major Products:

    Oxidation: 1,1,1-Trichloroacetone.

    Reduction: 1,1-Dichloro-2-propanol.

    Substitution: Various substituted propanols depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organochlorine compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism by which 1,1,1-Trichloro-2-propanol exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

    1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol): Used as a preservative in pharmaceutical formulations.

    1,1,1-Trichloroethane: A solvent with applications in industrial cleaning and degreasing.

    1,1,1-Trichloro-2-propanone: An intermediate in organic synthesis.

Uniqueness: 1,1,1-Trichloro-2-propanol, ®- is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts

Properties

CAS No.

1467769-07-8

Molecular Formula

C3H5Cl3O

Molecular Weight

163.43 g/mol

IUPAC Name

(2R)-1,1,1-trichloropropan-2-ol

InChI

InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1

InChI Key

HCMBPASAOZIEDZ-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(Cl)(Cl)Cl)O

Canonical SMILES

CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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